Phytosphingosine acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

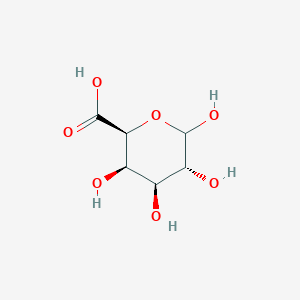

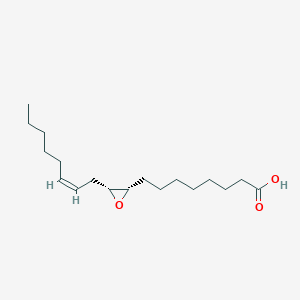

Phytosphingosine acetamide (PA) is a natural sphingolipid that has been found to have a wide range of biological activities. It is a derivative of sphingosine, a component of cell membranes, and has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. In

Wissenschaftliche Forschungsanwendungen

Skin Inflammation and Dermatitis Treatment Phytosphingosine derivatives have demonstrated potential in treating skin inflammation and chronic inflammatory skin diseases like psoriasis. They exhibit anti-inflammatory and antipsoriatic activities by inhibiting signaling pathways such as NF-κB, JAK/STAT, and MAPK in keratinocytes and mice models (Kim et al., 2014).

Enhancement of Skin Moisture Phytosphingosine has been shown to enhance skin moisture by stimulating the biosynthesis and degradation of filaggrin, leading to the formation of natural moisturizing factors (NMF) in human skin. This effect is achieved through the increased expression of essential keratinocyte differentiation genes (Choi et al., 2017).

Skin Penetration and Drug Delivery Phytosphingosine's ability to interact with lipid structures in the skin makes it a promising compound in skincare formulations. Its incorporation in liposomes has shown significant skin retention, suggesting its potential in enhancing the delivery of active substances through the skin (Hasanovic et al., 2010).

Neuroprotective and Memory Enhancement Phytoceramide, derived from phytosphingosine, has shown neuroprotective activity and the ability to ameliorate memory impairment in models of neurodegenerative diseases. This suggests its potential therapeutic application in conditions like Alzheimer's disease (Jung et al., 2011).

Cancer Treatment and Radiosensitivity Phytosphingosine, in combination with ionizing radiation, has been found to enhance apoptotic cell death in radiation-resistant cancer cells. This effect is mediated through the induction of reactive oxygen species and nuclear translocation of apoptosis-inducing factor (AIF) (Park et al., 2005).

Antibacterial and Antifungal Activities Phytosphingosine demonstrates antibacterial and antifungal activities, making it a potential ingredient for oral rinses and in the treatment of infections. Its ability to inhibit the growth of bacterial strains and induce apoptotic cell death in human cancer lines has been highlighted in studies (Oh et al., 2007).

Anti-Melanogenic Activity Phytosphingosine exhibits anti-melanogenic activity by modulating the microphthalmia-associated transcription factor (MITF) signaling pathway. This suggests its use as an effective melanogenesis inhibitor in melanocytes (Jang et al., 2017).

Treatment of Glucose Intolerance Phytosphingosine has been found to improve diet-induced glucose intolerance in mice, suggesting its potential therapeutic application in managing conditions like type 2 diabetes (Murakami et al., 2013).

Eigenschaften

CAS-Nummer |

21830-28-4 |

|---|---|

Produktname |

Phytosphingosine acetamide |

Molekularformel |

C20H41NO4 |

Molekulargewicht |

359.5 g/mol |

IUPAC-Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |

InChI |

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1 |

InChI-Schlüssel |

SZUJJDLBXJCDNT-ZCNNSNEGSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C)O)O |

SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |

Andere CAS-Nummern |

21830-28-4 |

Synonyme |

N-acetylphytosphingosine NAPS compound |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)